molecular formula C7H13BF3KO2 B2379037 Potassium trifluoro(2-((tetrahydro-2H-pyran-2-yl)oxy)ethyl)borate CAS No. 1408168-76-2

Potassium trifluoro(2-((tetrahydro-2H-pyran-2-yl)oxy)ethyl)borate

Cat. No.: B2379037
CAS No.: 1408168-76-2
M. Wt: 236.08
InChI Key: TWXMFURGWHZION-UHFFFAOYSA-N
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Description

Potassium trifluoro(2-((tetrahydro-2H-pyran-2-yl)oxy)ethyl)borate is an organoboron compound that has gained attention in the field of organic chemistry due to its unique properties and versatility. This compound is particularly useful in various synthetic applications, including cross-coupling reactions, due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

Potassium trifluoro(2-((tetrahydro-2H-pyran-2-yl)oxy)ethyl)borate can be synthesized through the reaction of tetrahydro-2H-pyran-2-ol with potassium trifluoroborate. The reaction typically involves the use of a base, such as potassium carbonate, in an organic solvent like tetrahydrofuran. The reaction is carried out under an inert atmosphere to prevent oxidation and moisture interference.

Industrial Production Methods

In an industrial setting, the production of potassium 2-(tetrahydro-2H-pyran-2-yloxy)ethyltrifluoroborate involves large-scale batch reactions. The process is optimized for yield and purity, often employing automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations. The final product is purified through crystallization or chromatography techniques to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

Potassium trifluoro(2-((tetrahydro-2H-pyran-2-yl)oxy)ethyl)borate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding boronic acids or esters.

    Reduction: It can be reduced to form borohydrides.

    Substitution: The trifluoroborate group can be substituted with other nucleophiles in the presence of suitable catalysts.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Palladium or nickel catalysts are often employed in cross-coupling reactions.

Major Products Formed

    Oxidation: Boronic acids or esters.

    Reduction: Borohydrides.

    Substitution: Various substituted organoboron compounds, depending on the nucleophile used.

Scientific Research Applications

Potassium trifluoro(2-((tetrahydro-2H-pyran-2-yl)oxy)ethyl)borate has a wide range of applications in scientific research:

    Chemistry: It is used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds, which are essential in the synthesis of complex organic molecules.

    Biology: The compound is used in the development of boron-containing drugs and as a tool for studying boron metabolism in biological systems.

    Industry: The compound is used in the production of advanced materials and as a reagent in various industrial chemical processes.

Mechanism of Action

The mechanism of action of potassium 2-(tetrahydro-2H-pyran-2-yloxy)ethyltrifluoroborate involves the interaction of the trifluoroborate group with various molecular targets. In cross-coupling reactions, the compound acts as a boron source, facilitating the formation of carbon-carbon bonds through the transfer of the boron moiety to the palladium catalyst. This process involves oxidative addition, transmetalation, and reductive elimination steps.

Comparison with Similar Compounds

Similar Compounds

  • Potassium trifluoro(2-(tetrahydro-2H-pyran-2-yloxy)ethyl)borate
  • Potassium trifluoro(2-(oxan-2-yloxy)ethyl)boranuide

Uniqueness

Potassium trifluoro(2-((tetrahydro-2H-pyran-2-yl)oxy)ethyl)borate is unique due to its stability under various reaction conditions and its ability to participate in a wide range of chemical reactions. Its trifluoroborate group provides enhanced reactivity compared to other boron-containing compounds, making it a valuable reagent in synthetic chemistry.

Properties

IUPAC Name

potassium;trifluoro-[2-(oxan-2-yloxy)ethyl]boranuide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13BF3O2.K/c9-8(10,11)4-6-13-7-3-1-2-5-12-7;/h7H,1-6H2;/q-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWXMFURGWHZION-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](CCOC1CCCCO1)(F)(F)F.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13BF3KO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1408168-76-2
Record name Potassium 2-(tetrahydro-2h-pyran-2-yloxy)ethyltrifluoroborate
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